molecular formula C22H32N4O3 B15114366 4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(oxane-4-carbonyl)piperidine

4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(oxane-4-carbonyl)piperidine

Cat. No.: B15114366
M. Wt: 400.5 g/mol
InChI Key: GHEJBJKFOYYPOA-UHFFFAOYSA-N
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Description

4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(oxane-4-carbonyl)piperidine is a complex organic compound that features a unique structure combining an imidazo[1,2-b]pyridazinyl group with a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(oxane-4-carbonyl)piperidine typically involves multiple stepsThe reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(oxane-4-carbonyl)piperidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halides or amines .

Scientific Research Applications

4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(oxane-4-carbonyl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(oxane-4-carbonyl)piperidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(oxane-4-carbonyl)piperidine lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for versatile chemical modifications, making it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C22H32N4O3

Molecular Weight

400.5 g/mol

IUPAC Name

[4-[(2-tert-butylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]-(oxan-4-yl)methanone

InChI

InChI=1S/C22H32N4O3/c1-22(2,3)18-14-26-19(23-18)4-5-20(24-26)29-15-16-6-10-25(11-7-16)21(27)17-8-12-28-13-9-17/h4-5,14,16-17H,6-13,15H2,1-3H3

InChI Key

GHEJBJKFOYYPOA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CN2C(=N1)C=CC(=N2)OCC3CCN(CC3)C(=O)C4CCOCC4

Origin of Product

United States

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